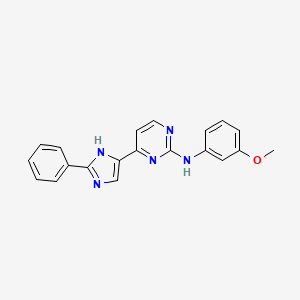![molecular formula C12H11F3N2O4 B12596661 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol CAS No. 915717-43-0](/img/structure/B12596661.png)
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a complex organic compound that belongs to the indole family. Indole compounds are widely found in nature and are known for their diverse biological activities. The presence of a trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, making it valuable in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol typically involves the introduction of a trifluoromethyl group to the indole structure. One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of the indole under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of environmentally friendly reagents and conditions is often prioritized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and lipophilicity.
Mechanism of Action
The mechanism of action of 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylindole: Similar in structure but lacks the nitro and diol groups.
5-Nitroindole: Contains the nitro group but lacks the trifluoromethyl and diol groups.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is unique due to the combination of the trifluoromethyl, nitro, and diol groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
915717-43-0 |
|---|---|
Molecular Formula |
C12H11F3N2O4 |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
2-[5-nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H11F3N2O4/c1-11(19,5-18)10-3-6-2-9(17(20)21)7(12(13,14)15)4-8(6)16-10/h2-4,16,18-19H,5H2,1H3 |
InChI Key |
GWJUFRRJSUNOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


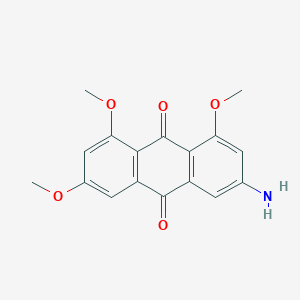
![Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12596598.png)
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)
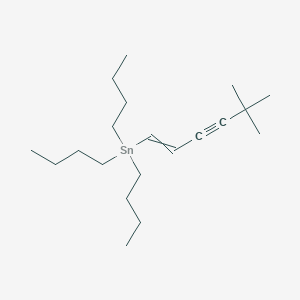
![acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B12596620.png)
![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
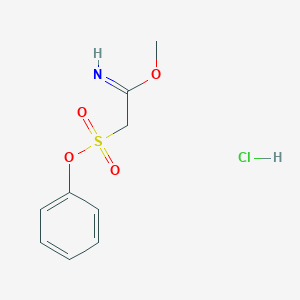
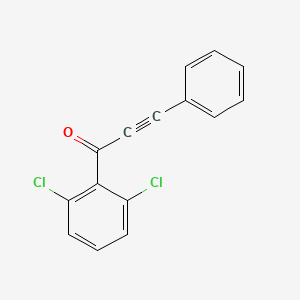
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)
